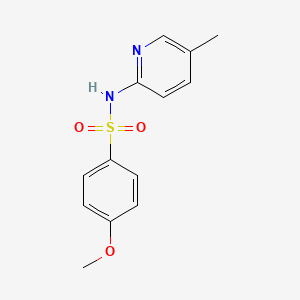

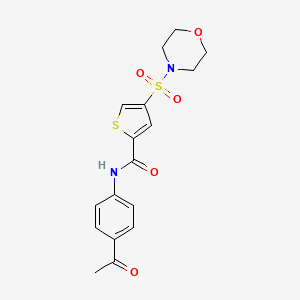

![molecular formula C19H17N3O B5520633 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 4-amino-3-(p-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester was prepared from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, demonstrating the complexity and specificity of synthesis routes for such compounds (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction techniques and supported by computational methods like DFT (Density Functional Theory) to optimize the molecular geometry and predict vibrational frequencies, as seen in the analysis of triazole derivatives (Șahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions, including cyclization and substitution, play a critical role in the synthesis of these compounds. For instance, reactions involving benzyl bromide and sodium hydroxide result in the formation of new compounds with potential biological activities (Bekircan et al., 2008).

Applications De Recherche Scientifique

Corrosion Inhibition

The derivatives of 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile have been investigated as corrosion inhibitors. Studies indicate that these compounds can effectively inhibit corrosion on metal surfaces in acidic environments. This effectiveness is attributed to their adsorption onto the metal surface, following the Langmuir adsorption isotherm, thereby protecting the metal from corrosive substances (Verma, Quraishi, & Singh, 2015).

Synthetic Routes and Functionalization

Research has explored synthetic routes for creating 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile and its derivatives, highlighting their potential for further functionalization. These compounds serve as building blocks for more complex molecules, demonstrating versatility in chemical synthesis and potential applications in developing new materials or drugs (Lemaire, Leleu-Chavain, Tourteau, Abdul-Sada, Spencer, & Millet, 2015).

Anticancer Evaluation

Derivatives of 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile have been synthesized and evaluated for their potential anticancer activities. Some of these compounds exhibited promising activity against a panel of 60 cell lines derived from various cancer types. This indicates the potential of these compounds in anticancer drug development and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial and Surface Activity

The synthesis and evaluation of new 1,2,4-triazole derivatives, including 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, have shown significant antimicrobial activity and potential as surface active agents. These findings suggest the dual functionality of these compounds as both antimicrobial agents and surface modifiers, which could be beneficial in various industrial and pharmaceutical applications (El-Sayed, 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methylphenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-13-3-7-15(8-4-13)12-21-19-17(11-20)22-18(23-19)16-9-5-14(2)6-10-16/h3-10,21H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKOGEGXHOAHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

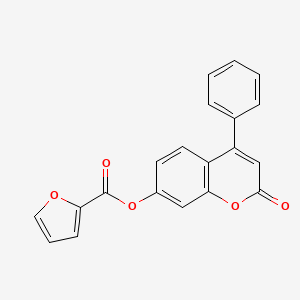

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

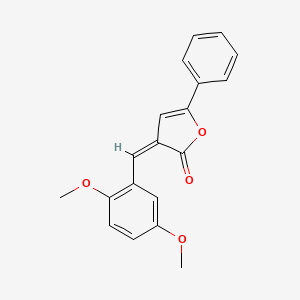

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

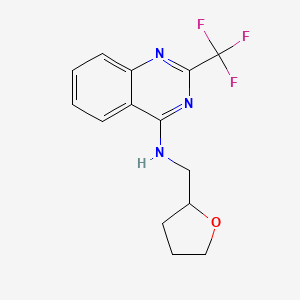

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)